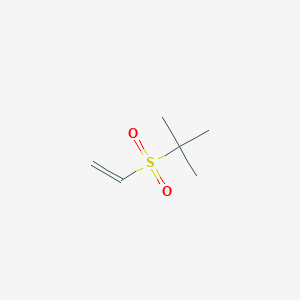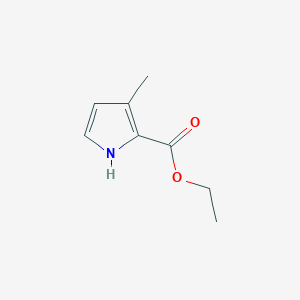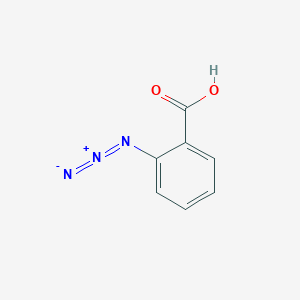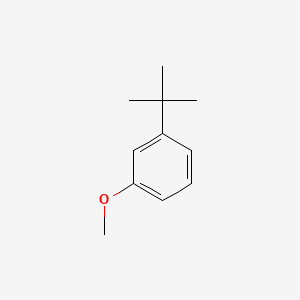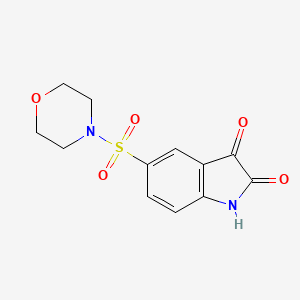
5-(morpholin-4-ylsulfonyl)-1H-indole-2,3-dione
Übersicht
Beschreibung
5-(morpholin-4-ylsulfonyl)-1H-indole-2,3-dione is a complex organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a morpholine ring, a sulfonyl group, and an indole core
Wirkmechanismus
Target of Action
Compounds with similar structures have been known to interact with various biological targets, influencing cell differentiation and inhibiting dopamine transport .
Mode of Action
It is synthesized via a unique process involving the formation of a triazene intermediate and the elimination of ammonia . This process could potentially influence its interaction with its targets.
Pharmacokinetics
The introduction of two morpholine rings in the compound was expected to significantly increase its solubility in organic solvents, which could potentially enhance its bioavailability .
Result of Action
Compounds with similar structures have been known to exhibit antiresorptive and antibacterial activity .
Action Environment
The synthesis process of the compound could potentially be influenced by various environmental conditions .
Biochemische Analyse
Biochemical Properties
5-(morpholin-4-ylsulfonyl)-1H-indole-2,3-dione plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been shown to inhibit certain enzymes, such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and repair . The compound’s sulfonyl group can form strong interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the morpholine ring enhances the compound’s solubility and stability, facilitating its use in various biochemical assays.
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the cell type and concentration used. In cancer cells, this compound has been observed to induce cell cycle arrest and apoptosis by disrupting key signaling pathways . It can modulate gene expression by inhibiting transcription factors and altering the expression of genes involved in cell proliferation and survival. Furthermore, this compound affects cellular metabolism by inhibiting enzymes involved in metabolic pathways, leading to reduced energy production and increased oxidative stress.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, forming stable complexes that inhibit their activity . This compound can also interact with DNA and RNA, affecting transcription and translation processes. By inhibiting key enzymes and modulating gene expression, this compound disrupts cellular homeostasis and induces cell death in certain contexts.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard storage conditions, but it can degrade when exposed to light or extreme pH levels . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including sustained inhibition of enzyme activity and persistent changes in gene expression.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, the compound can inhibit specific enzymes without causing significant toxicity . At higher doses, it may induce adverse effects such as liver and kidney damage, as well as hematological abnormalities. Threshold effects have been observed, where a certain concentration is required to achieve therapeutic benefits without causing toxicity. Careful dosage optimization is essential to balance efficacy and safety in preclinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. It can inhibit enzymes such as DHFR, affecting the folate cycle and nucleotide synthesis . This compound may also influence the metabolism of other drugs by modulating the activity of cytochrome P450 enzymes, leading to altered drug clearance and potential drug-drug interactions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and interact with transporters and binding proteins that facilitate its uptake and distribution . The compound’s distribution is influenced by its affinity for specific tissues and cellular compartments, leading to localized effects on target cells.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can accumulate in the nucleus, where it interacts with DNA and transcription factors to modulate gene expression . It may also localize to the mitochondria, affecting mitochondrial function and inducing apoptosis in certain cell types. Post-translational modifications and targeting signals play a role in directing the compound to specific subcellular compartments, enhancing its efficacy in biochemical assays.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(morpholin-4-ylsulfonyl)-1H-indole-2,3-dione typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, where the indole derivative reacts with a sulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Attachment of the Morpholine Ring: The morpholine ring is introduced through a nucleophilic substitution reaction, where the sulfonylated indole reacts with morpholine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:
Bulk Synthesis of Indole Derivatives: Utilizing high-yield Fischer indole synthesis methods.
Efficient Sulfonylation: Employing optimized reaction conditions to ensure high conversion rates and purity.
Automated Nucleophilic Substitution: Using automated reactors to introduce the morpholine ring efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Various nucleophiles (e.g., amines, thiols), basic or acidic catalysts.
Major Products
Oxidation Products: Oxidized indole derivatives.
Reduction Products: Reduced indole derivatives.
Substitution Products: Substituted indole derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
5-(morpholin-4-ylsulfonyl)-1H-indole-2,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and dyes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(morpholin-4-yl)-N’-sulfonyl-1,2,3-thiadiazole-4-amidines
- 5-(morpholin-4-ylsulfonyl)indoline
- N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives
Uniqueness
5-(morpholin-4-ylsulfonyl)-1H-indole-2,3-dione stands out due to its unique combination of an indole core, a morpholine ring, and a sulfonyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Eigenschaften
IUPAC Name |
5-morpholin-4-ylsulfonyl-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O5S/c15-11-9-7-8(1-2-10(9)13-12(11)16)20(17,18)14-3-5-19-6-4-14/h1-2,7H,3-6H2,(H,13,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKGSTTAKYFDPMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)NC(=O)C3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30429023 | |
| Record name | 5-(Morpholine-4-sulfonyl)-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30429023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220510-03-2 | |
| Record name | 5-(Morpholine-4-sulfonyl)-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30429023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Bromo-6-ethyl-5-methylisothiazolo[5,4-b]pyridine](/img/structure/B1276962.png)
![5-Amino-2-[(tetrahydro-2-furanylmethyl)amino]benzoic acid](/img/structure/B1276969.png)
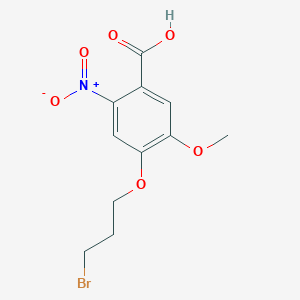
![6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B1276979.png)
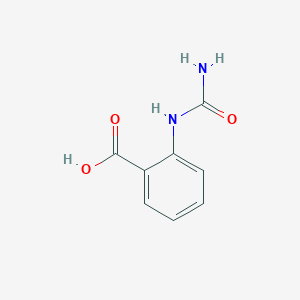
![6-Amino[1,3]dioxolo[4,5-g]quinoline-7-carboxamide](/img/structure/B1276984.png)
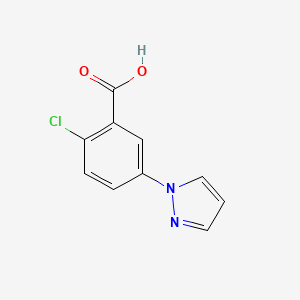
![2-[(1,3-Benzodioxol-5-ylmethyl)amino]nicotinonitrile](/img/structure/B1276986.png)
